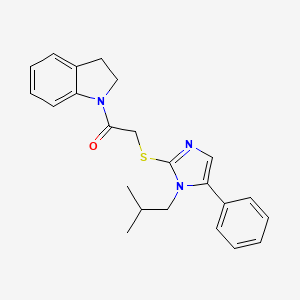

1-(indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone

Description

The compound 1-(indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone is a heterocyclic molecule featuring:

- An indoline moiety linked via a ketone group (ethanone).

- A thioether bridge connecting the indoline to a substituted imidazole ring.

The imidazole ring, in particular, is known for its role in hydrogen bonding and metal coordination, which may influence biological activity .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-17(2)15-26-21(18-8-4-3-5-9-18)14-24-23(26)28-16-22(27)25-13-12-19-10-6-7-11-20(19)25/h3-11,14,17H,12-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALVURZVBQEDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.

Synthesis of the Imidazole Ring: The imidazole ring is often prepared via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Linkage Formation: The final step involves the coupling of the indoline and imidazole intermediates through a thioether linkage, typically using thiol reagents under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(Indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the thioether linkage.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon), and halogenating agents (e.g., N-bromosuccinimide).

Scientific Research Applications

1-(Indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The indoline and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues of Imidazole Derivatives

a) 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols ()

- Core Structure : Imidazole with nitro and dimethyl substituents.

- Key Differences: The target compound replaces the nitro group with a phenyl substituent and introduces a thioether bridge.

- Synthesis: Synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology, a reductive coupling approach . This contrasts with the target compound’s likely nucleophilic thioether formation.

b) 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()

- Core Structure : Thiazole ring instead of imidazole.

- Key Differences: Thiazoles exhibit distinct electronic properties compared to imidazoles due to sulfur’s electronegativity. The amino and methyl groups in this compound may influence solubility and metabolic stability differently than the isobutyl and phenyl groups in the target compound.

- Hazards: Limited toxicological data, a common issue for novel heterocycles .

c) 2-(3-Chlorobenzo[b]thiophen-2-yl)-4-(4-(dimethylamino)benzylidene)oxazol-5(4H)-one Derivatives ()

- Core Structure : Oxazole and benzothiophene moieties.

- Key Differences :

- Oxazoles lack the nitrogen-rich environment of imidazoles, altering hydrogen-bonding capacity.

- The benzylidene group in these derivatives introduces π-conjugation, absent in the target compound’s aliphatic isobutyl group.

Physicochemical and Functional Comparisons

*SN2 = Bimolecular nucleophilic substitution; SNAr = Nucleophilic aromatic substitution.

Biological Activity

1-(Indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone is a synthetic compound that combines an indole and imidazole moiety, which suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features:

- Indole Ring : Known for various biological activities including antimicrobial and anticancer effects.

- Imidazole Moiety : Often associated with antifungal and anticancer properties.

- Thioether Linkage : Enhances solubility and bioavailability.

The unique combination of these structural elements positions this compound as a promising candidate in medicinal chemistry.

Antimicrobial Activity

Indole derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit various pathogens, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole Derivative A | Antibacterial | 0.98 μg/mL against MRSA |

| Indole Derivative B | Antifungal | 0.22 μg/mL against Candida albicans |

These findings suggest that the compound may possess similar or enhanced antimicrobial activity due to its structural complexity.

Anti-HBV Activity

Recent studies on related compounds have shown promising results in the treatment of Hepatitis B Virus (HBV). For instance, derivatives similar to 1-(indolin-1-yl)-2-(thiazol-4-yl)ethanone demonstrated significant suppression of HBV DNA replication. The mechanism involved activation of Toll-like receptor 7 (TLR7), which plays a crucial role in immune response.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Potential inhibition of enzymes such as COX-2, which is linked to inflammation and pain.

- Receptor Modulation : Interaction with TLRs could enhance immune response against viral infections.

- Cellular Signaling : Induction of cytokine secretion (e.g., IL-12, TNF-alpha) which may contribute to its immunomodulatory effects.

Case Studies

A study evaluating the anti-inflammatory effects of indole derivatives found that compounds with similar structures exhibited notable analgesic activity in vivo. Specifically, one derivative showed a significant reduction in pain response comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

Pharmacokinetics and Drug-Like Properties

Pharmacokinetic analyses indicate that derivatives related to 1-(indolin-1-yl)-2-((1-isobutyl-5-phenyliH-imidazol-2-yl)thio)ethanone possess favorable drug-like properties:

- Solubility : Enhanced due to thioether linkage.

- Bioavailability : Improved absorption characteristics.

These properties are critical for the development of effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(indolin-1-yl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)ethanone?

Methodological Answer: The synthesis involves multi-step reactions:

- Step 1: Formation of the imidazole core via cyclization of substituted acetophenones with ammonium acetate and thiourea under reflux in ethanol .

- Step 2: Introduction of the isobutyl group via nucleophilic substitution using 1-bromo-2-methylpropane in dimethylformamide (DMF) at 80°C .

- Step 3: Thioether linkage formation between the imidazole-thiol intermediate and 1-(indolin-1-yl)ethanone using NaH as a base in tetrahydrofuran (THF) .

- Critical Parameters: Reaction time (6–12 hours), solvent purity, and column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Yield optimization requires strict control of stoichiometry and inert atmosphere .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 2.8–3.2 ppm for isobutyl methylene) .

- HRMS: Verify molecular ion peak (e.g., [M+H]⁺ at m/z 421.18 for C₂₃H₂₅N₃OS) .

- IR: Identify thioether (C-S stretch at ~650 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography: For unambiguous confirmation, use SHELXL-2018 for refinement and ORTEP-3 for molecular visualization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Methodological Answer:

- Case Study: Fluorinated analogs (e.g., 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone) show variable enzyme inhibition (IC₅₀ 0.5–5 μM) depending on substituent electronic effects .

- Approach:

- Structure-Activity Relationship (SAR): Compare logP, polar surface area, and steric bulk via molecular docking (e.g., AutoDock Vina) .

- Biological Replicates: Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .

- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259401) to identify assay-specific artifacts .

Q. How can crystallographic data improve mechanistic understanding of this compound’s reactivity?

Methodological Answer:

- Key Metrics:

- Applications:

- Predict regioselectivity in oxidation reactions (e.g., sulfoxide formation with mCPBA) .

- Guide mutagenesis studies in enzyme-binding pockets (e.g., π-π stacking with Phe residues) .

Q. What experimental designs mitigate challenges in analyzing thioether oxidation products?

Methodological Answer:

- Problem: Sulfoxide/sulfone derivatives exhibit similar Rf values on TLC, complicating purification.

- Solutions:

- HPLC-DAD: Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

- Stopped-Flow Kinetics: Monitor reaction progress at 300 nm (λmax for sulfoxides) .

- Isotopic Labeling: Introduce ³⁴S to track oxidation via MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.